molecular formula C9H14F2N2O5 B1668773 Cedazuridine CAS No. 1141397-80-9

Cedazuridine

货号 B1668773
CAS 编号: 1141397-80-9
分子量: 268.21 g/mol
InChI 键: VUDZSIYXZUYWSC-DBRKOABJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cedazuridine, also known as E 7727 and WHO 10741, is a cytidine deaminase inhibitor . It is used in combination with the hypomethylating agent decitabine for the treatment of myelodysplastic syndromes (MDS), including chronic myelomonocytic leukemia (CMML) .


Synthesis Analysis

The synthesis of Cedazuridine involves the treatment of compound 246 with catalytic DBU in aqueous acetonitrile. This results in a diastereomeric mixture of cedazuridine and its epimeric aminol 247 in a 9:1 ratio, respectively. The undesired diastereomer 247 is then resubjected to a 5:1 mixture of chilled acetonitrile/water to yield cedazuridine .


Molecular Structure Analysis

Cedazuridine has a molecular formula of C9H14F2N2O5 and a molecular weight of 268.22 .


Chemical Reactions Analysis

Cedazuridine is involved in the inhibition of cytidine deaminase (CDA), an enzyme responsible for the degradation of nucleosides such as decitabine. This inhibition prevents the rapid metabolism of decitabine in the gastrointestinal tract, thereby increasing its oral bioavailability .


Physical And Chemical Properties Analysis

Cedazuridine has a chemical formula of C9H14F2N2O5 and a molecular weight of 268.21. Its exact mass is 268.09 .

科学研究应用

Overview of Cedazuridine Applications

Cedazuridine, in combination with decitabine, has shown significant promise in the treatment of various cancers, particularly myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). This combination, marketed as Inqovi®, enhances the oral bioavailability of decitabine, a DNA methyltransferase inhibitor, by inhibiting cytidine deaminase and thereby preventing its degradation in the gastrointestinal tract and liver. Clinical studies for acute myeloid leukemia (AML), glioma, and solid tumors are also underway in several countries globally (Dhillon, 2020).

Key Research Findings

  • Pharmacokinetic/Pharmacodynamic Studies : A phase 2 study compared systemic decitabine exposure and demethylation activity between oral cedazuridine/decitabine and intravenous (IV) decitabine in adults with MDS or CMML. Results showed similar systemic exposure, DNA demethylation, and safety profiles between the oral and IV formulations (Garcia-Manero et al., 2020).

  • Clinical Efficacy and Safety : In a study involving 133 patients with MDS and CMML, oral decitabine/cedazuridine demonstrated efficacy and safety consistent with IV decitabine. This study provided evidence supporting the oral formulation as an alternative to parenteral therapy (Savona et al., 2020).

  • Preclinical and Clinical Development : Cedazuridine/decitabine has undergone extensive preclinical and clinical development, particularly in the context of myeloid malignancies. This review emphasized the journey of cedazuridine from preclinical to clinical development and its current role in treating higher-risk MDS/CMML (Patel et al., 2021).

  • administration of these drugs could emulate the pharmacokinetics of intravenous decitabine, showing dose-dependent demethylation and a safety profile similar to IV decitabine. This study suggested that further investigation of this combination in myeloid disorders was warranted (Savona et al., 2019).
  • FDA Approval and Clinical Implications : The FDA's approval of Inqovi (decitabine and cedazuridine tablets) for MDS was based on evidence from the Phase 3 ASTX727-02 study. This study demonstrated the equivalence in five-day cumulative area under the curve (AUC) of decitabine between the oral combination and IV decitabine. The approval marked a significant development in the treatment of adult patients with MDS, offering an oral alternative to intravenous therapy (Kim et al., 2022).

  • Methodological Advances : Research involving cedazuridine also includes methodological advancements such as the development and validation of bio-analytical methods for estimating decitabine and cedazuridine in human plasma. Such methods are crucial for precise dosing and monitoring of these drugs in clinical settings (Prudhvi et al., 2021).

  • Comparative Effectiveness Research : Comparative effectiveness research (CER) in cancer genomics and precision medicine is critical for evaluating the real-world effectiveness of new treatments like cedazuridine/decitabine. Such research helps bridge evidence gaps and informs decisions to improve healthcare (Simonds et al., 2013).

安全和危害

Cedazuridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a locked up place and disposed of in accordance with local/regional/national/international regulations .

未来方向

The development of oral hypomethylating agents (HMAs) has been an area of active interest. The approval of Cedazuridine by the FDA in 2020, in combination with decitabine, has opened up new possibilities for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). Future research may focus on the potential roles of oral HMA therapy in myeloid malignancies .

属性

IUPAC Name

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDZSIYXZUYWSC-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Myelodysplastic syndromes (MDS) represent a heterogeneous group of hematopoietic neoplasms arising from a variety of underlying mutations that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). There are over 45 genes commonly mutated in MDS patients, including those involved in DNA methylation and repair, histone modification, RNA splicing, transcription, signal transduction, and cellular adhesion. It is hypothesized that initial clonal founder mutations give rise to progressive acquisition of secondary mutations and facilitate disease progression to sAML. Hypomethylating agents such as [decitabine] are metabolized into triphosphate derivatives that are subsequently incorporated into DNA. Once incorporated, these agents inhibit the activity of DNA methylases such as DNMT1, leading to progressive DNA hypomethylation and eventual activation of tumour suppression genes and apoptotic pathways. However, hypomethylating agents given orally are vulnerable to first-pass metabolism by cytidine deaminase, and hence typically have to be administered through intramuscular or intravenous routes. Co-administration with cedazuridine, which is an efficient inhibitor of cytidine deaminase, drastically increases the oral bioavailability of [decitabine], allowing for combination oral therapy.
Record name Cedazuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cedazuridine

CAS RN

1141397-80-9
Record name Cedazuridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cedazuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDAZURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

162-165
Record name Cedazuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedazuridine
Reactant of Route 2
Cedazuridine
Reactant of Route 3
Cedazuridine
Reactant of Route 4
Cedazuridine
Reactant of Route 5
Cedazuridine
Reactant of Route 6
Cedazuridine

Citations

For This Compound
1,110
Citations
S Dhillon - Drugs, 2020 - Springer
… In July 2020, decitabine/cedazuridine received its first … development of decitabine/cedazuridine leading to this first … 35 mg plus cedazuridine 100 mg cedazuridine orally on day 1–5 of …
Number of citations: 55 link.springer.com
G Garcia-Manero, J McCloskey, EA Griffiths, KWL Yee… - Blood, 2019 - Elsevier
Introduction: Hypomethylating agents (HMAs) such as decitabine (DEC) or azacitidine (AZA) are FDA approved therapies for patients with different myeloid malignancies as single …
Number of citations: 66 www.sciencedirect.com
G Garcia-Manero, EA Griffiths… - Blood, The Journal …, 2020 - ashpublications.org
… administered oral cedazuridine plus … of cedazuridine 100 mg and decitabine 30 to 40 mg. Herein, we present results of a phase 2 study with the selected oral doses of cedazuridine 100 …
Number of citations: 146 ashpublications.org
N Kim, KJ Norsworthy, S Subramaniam, H Chen… - Clinical Cancer …, 2022 - AACR
… , a hypomethylating agent, and 100 mg cedazuridine, a cytidine deaminase inhibitor (abbreviated … Postmarketing assessments were issued to address the effect of cedazuridine on QT …
Number of citations: 15 aacrjournals.org
AA Patel, K Cahill, C Saygin, O Odenike - Blood Advances, 2021 - ashpublications.org
… the novel CDA inhibitor cedazuridine, which was combined … -phase clinical trials of oral cedazuridine-decitabine (C-DEC) … 35 mg with oral cedazuridine 100 mg was established as the …
Number of citations: 18 ashpublications.org
MR Savona, JK McCloskey, EA Griffiths, KWL Yee… - Blood, 2020 - Elsevier
… /cedazuridine from … / cedazuridine 100 mg in Cycle 1 followed by IV decitabine at 20 mg/m 2 in Cycle 2, or Sequence B: IV decitabine in Cycle 1 followed by oral decitabine/cedazuridine …
Number of citations: 19 www.sciencedirect.com
MR Savona, O Odenike, PC Amrein… - The Lancet …, 2019 - thelancet.com
… decitabine and cedazuridine were given on days 1–5. The dose of cedazuridine was escalated first and decitabine was escalated once CDA inhibition by cedazuridine approached the …
Number of citations: 109 www.thelancet.com
S Thota, A Oganesian, M Azab, EA Griffiths - Future Oncology, 2021 - Future Medicine
… With addition of a new compound by name cedazuridine to decitabine, now a new US FDA-approved medication, INQOVI ® (decitabine and cedazuridine) can be taken by mouth at …
Number of citations: 15 www.futuremedicine.com
G Garcia-Manero, K Bachiashvili, H Amin, E Traer… - Blood, 2022 - ashpublications.org
… the optimal dosing schedule of LD oral decitabine/cedazuridine in patients with LR-MDS. … In Phase 1 Stage B, subjects were treated with the following 3 LD oral decitabine/cedazuridine …
Number of citations: 5 ashpublications.org
G Garcia-Manero, EA Griffiths, GJ Roboz, L Busque… - Blood, 2017 - Elsevier
Aims: A combination of oral decitabine (DAC), a drug normally parenterally administered, with an oral cytidine deaminase inhibitor (CDAi), enhances its bioavailability. An oral version of …
Number of citations: 29 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。